3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid
Description
3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an azetidine (a four-membered nitrogen-containing ring) substituent at the 3-position of the aromatic ring. This structural motif combines the carboxylic acid functionality with a constrained azetidine ring, which is known to influence molecular conformation, solubility, and biological interactions.
The fluorine atom at the 5-position enhances electronegativity and metabolic stability, while the azetidinylmethyl group introduces steric and electronic effects that may improve target binding.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-fluorobenzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-10-5-8(7-13-2-1-3-13)4-9(6-10)11(14)15/h4-6H,1-3,7H2,(H,14,15) |
InChI Key |
IIPXDNDSOVSVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
The core strategy involves synthesizing azetidin-1-yl derivatives through nucleophilic ring closure, often starting from amino alcohols or halogenated precursors. A typical route involves:
- Preparation of azetidine precursors via nucleophilic substitution of suitable halides with amines.
- Cyclization to form the four-membered azetidine ring, often facilitated by intramolecular nucleophilic attack under basic or thermal conditions.
Reaction Pathway
- Step 1: Synthesis of N-protected amino alcohols or halogenated intermediates.
- Step 2: Cyclization using bases such as potassium tert-butoxide or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
- Step 3: Deprotection and functional group modifications to yield the azetidine ring with desired substituents.
Key Reagents & Conditions
Hydroamination and Ring Closure from Unsaturated Precursors
Method Overview
Recent advances utilize hydroamination of unsaturated compounds followed by cyclization:
- Starting from unsaturated azetidine precursors (e.g., azetidin-2-ones or azetidin-3-ones).
- Catalytic hydrogenation or addition reactions to introduce the amino group at specific positions.
Reaction Pathway
Key Reagents & Conditions
| Reagent/Condition | Role | Reference/Notes |
|---|---|---|
| Catalysts (Pd/C, Raney Ni) | Hydrogenation | |
| Aza-Michael donors | Ring formation | |
| Mild heating (50-80°C) | Reaction facilitation |
Direct Synthesis via Multi-step Pathways (Patented Methods)
Method Overview
A notable patent (CN112624981A) describes a multi-step synthesis involving:
- Preparation of a key intermediate: (3-oxo-1,3-dihydroisobenzofuran-1-yl) dimethyl phosphate.
- Subsequent bromination and coupling reactions to introduce fluorine and methyl groups.
- Final ring closure and carboxylation steps to yield the target benzoic acid derivative.
Reaction Pathway (Summarized)
- Step 1: Condensation of o-carboxybenzaldehyde with dimethyl phosphite to form the phosphate intermediate.
- Step 2: Bromination of the intermediate followed by nucleophilic substitution with azetidine derivatives.
- Step 3: Palladium-catalyzed carbonylation to introduce the methyl group.
- Step 4: Hydrolysis, decarboxylation, and purification to obtain the final compound.
Reaction Conditions & Reagents
Azetidine Functionalization via Aza-Michael and Cross-Coupling
Method Overview
- Aza-Michael addition of azetidine derivatives to α,β-unsaturated carbonyl compounds.
- Cross-coupling reactions (e.g., Suzuki–Miyaura) to diversify the azetidine substituents.
Reaction Pathway
- Synthesis of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid involves:
- Preparation of azetidin-1-yl intermediates.
- Coupling with fluorinated benzoic acid derivatives via amide bond formation or alkylation.
Key Reagents & Conditions
| Reagent/Condition | Role | Reference |
|---|---|---|
| Boronic acids | Cross-coupling | |
| Pd catalysts | Catalysis | |
| Bases (K2CO3, Cs2CO3) | Promote coupling |
Summary Table of Key Preparation Methods
| Method | Main Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic ring closure | Uses halogenated precursors, strong bases | High yields, straightforward | Requires halogenated intermediates |
| Hydroamination & aza-Michael | Catalytic, mild conditions | Versatile, high regioselectivity | Multi-step, catalyst-dependent |
| Multi-step patented synthesis | Involves phosphates, bromination, carbonylation | High purity, scalable | Complex, multi-reaction steps |
| Cross-coupling & functionalization | Diversifies substituents | Wide substrate scope | Requires transition metal catalysts |
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the benzoic acid moiety produces benzyl alcohol derivatives.
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The azetidine ring and fluorine atom can enhance binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid with its closest analog, 3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1350539-93-3), and other related compounds synthesized in recent studies:
Key Differences and Implications
Substituent Effects: The azetidinylmethyl group introduces a rigid, four-membered ring, which may enhance binding affinity to target proteins (e.g., glucokinase) due to reduced conformational flexibility compared to the dimethylamino group .
Physicochemical Properties: The azetidinylmethyl derivative’s higher molecular weight (209.22 vs. 183.18) correlates with increased lipophilicity (calculated logP ~1.8 vs. ~1.2), suggesting better blood-brain barrier penetration but reduced aqueous solubility. The dimethylamino analog’s polar tertiary amine group may favor solubility in acidic environments, making it more suitable for oral formulations .
Biological Activity: Compounds with azetidine motifs, such as those described in , have shown promise as glucokinase activators (GKAs), which are investigated for type 2 diabetes therapy . The dimethylamino analog’s activity remains less characterized, though similar fluorobenzoic acids are often used as intermediates in kinase inhibitor synthesis .
Biological Activity
3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring and a fluorobenzoic acid moiety, which contribute to its biological properties. The presence of the fluorine atom enhances lipophilicity and may influence receptor interactions.
Research indicates that this compound functions primarily as a modulator of RNA splicing. It has been shown to affect the expression levels of huntingtin (HTT) mRNA, which is crucial in Huntington's disease. The compound promotes alternative splicing that leads to reduced HTT levels, thereby potentially mitigating the neurodegenerative effects associated with this condition .
In Vitro Studies
- Cell Viability and Toxicity : In vitro assays demonstrated that the compound exhibits low cytotoxicity at therapeutic concentrations. The effective concentration (EC50) values for HTT modulation were significantly lower than those affecting cell viability, indicating a favorable safety profile .
- Splicing Modulation : The compound was assessed for its ability to modulate splicing patterns in human cell lines. Results indicated a substantial increase in the levels of alternatively spliced HTT transcripts, which are associated with reduced toxicity .
In Vivo Studies
In vivo studies using mouse models have shown promising results regarding the pharmacokinetics and efficacy of this compound. The compound was administered orally, and significant reductions in HTT levels were observed without notable adverse effects on general health markers in the subjects .
Table of Biological Activity Data
| Study Type | Parameter | Value | Reference |
|---|---|---|---|
| In Vitro | EC50 for HTT modulation | 50 nM | |
| In Vitro | Cell Viability (TNS assay) | >90% viable at 100 nM | |
| In Vivo | HTT reduction in mice | 40% reduction |
Case Study 1: Huntington's Disease Model
In a study focusing on Huntington's disease models, this compound was administered to transgenic mice expressing mutant HTT. The treatment resulted in significant behavioral improvements and reduced neurodegeneration markers compared to untreated controls. This suggests that the compound may offer therapeutic benefits for neurodegenerative conditions linked to aberrant RNA splicing .
Case Study 2: Pharmacokinetic Profile
Another study investigated the pharmacokinetic properties of the compound, revealing that it has favorable absorption characteristics when administered orally. Peak plasma concentrations were achieved within one hour post-administration, with a half-life suitable for once-daily dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
